REACTION_SMILES
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[CH2:73]1[O:74][CH2:75][CH2:76][CH2:77]1.[CH3:35][CH:36]([C:37]([CH3:38])([CH3:39])[CH3:40])[NH2:41].[CH3:66][CH2:67][N:68]([CH2:69][CH3:70])[CH2:71][CH3:72].[Cl:78][CH2:79][Cl:80].[ClH:1].[ClH:2].[N:3]1([CH:9]2[CH2:10][CH2:11][N:12]([CH2:15][c:16]3[c:17](-[c:29]4[cH:30][cH:31][cH:32][cH:33][cH:34]4)[n:18][c:19]4[cH:20][cH:21][cH:22][cH:23][c:24]4[c:25]3[C:26](=[O:27])[OH:28])[CH2:13][CH2:14]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1.[P-:42]([F:43])([F:44])([F:45])([F:46])([F:47])[F:48].[n:49]1([O:50][C:51]([N:52]([CH3:53])[CH3:54])=[N+:55]([CH3:56])[CH3:57])[c:58]2[cH:59][cH:60][cH:61][cH:62][c:63]2[n:64][n:65]1>>[N:3]1([CH:9]2[CH2:10][CH2:11][N:12]([CH2:15][c:16]3[c:17](-[c:29]4[cH:30][cH:31][cH:32][cH:33][cH:34]4)[n:18][c:19]4[cH:20][cH:21][cH:22][cH:23][c:24]4[c:25]3[C:26](=[O:27])[NH:41][CH:36]([CH3:35])[C:37]([CH3:38])([CH3:39])[CH3:40])[CH2:13][CH2:14]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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O=C(O)c1c(CN2CCC(N3CCCCC3)CC2)c(-c2ccccc2)nc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(CN2CCC(N3CCCCC3)CC2)c(-c2ccccc2)nc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(On1nnc2ccccc21)=[N+](C)C
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Name
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CC(NC(=O)c1c(CN2CCC(N3CCCCC3)CC2)c(-c2ccccc2)nc2ccccc12)C(C)(C)C
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Type
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product
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Smiles
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CC(NC(=O)c1c(CN2CCC(N3CCCCC3)CC2)c(-c2ccccc2)nc2ccccc12)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |